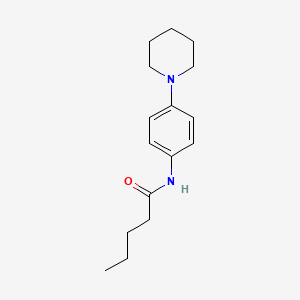

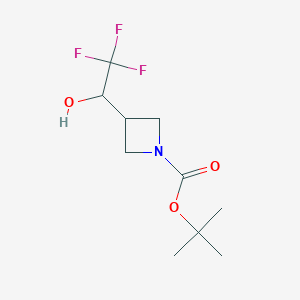

![molecular formula C13H21NOS B2371950 cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705829-24-8](/img/structure/B2371950.png)

cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a highly selective inhibitor of Tyrosine Kinase 2 (TYK2) and has been used in the treatment of autoimmune diseases . It is also known as BMS-986165 and PF-06826647 . The compound is an allosteric inhibitor of TYK2 and has shown excellent pharmacokinetic properties with minimal profiling liabilities .

Synthesis Analysis

The synthesis of this compound involves a structure-guided design and water displacement strategy . The discovery of an ATP-competitive pyrazolopyrazinyl series of TYK2 inhibitors was accomplished through computational and structurally enabled design starting from a known kinase hinge binding motif .Molecular Structure Analysis

The molecular structure of this compound is complex, and its design was guided by the structure of the TYK2 pseudokinase (JH2) domain . The compound is a high-affinity JH2 ligand .Chemical Reactions Analysis

The compound is an ATP-competitive inhibitor . It has been optimized for potency, selectivity, and ADME properties .Physical and Chemical Properties Analysis

The compound has a CAS Number of 201162-53-0 and a molecular weight of 212.29 . Its IUPAC name is "tert-butyl (1R,5S)-3,8-diazabicyclo [3.2.1]octane-3-carboxylate" .Scientific Research Applications

Synthesis Techniques

One study detailed an efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system, starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, prepared using a photochemical method. This approach highlights the potential for creating bicyclic systems related to the cyclobutyl compound , demonstrating the versatility of cyclobutane derivatives in synthesizing complex bicyclic structures (Lescop, Mevellec, & Huet, 2001).

Reactivity and Transformations

Another research explored the reactivity of 2-oxyallyl cations toward various furan derivatives, showing the conditions for converting these into meso compounds without requiring specific solvents. This study provides insight into the potential reactivity and applications of cyclobutyl derivatives in the formation of complex organic structures (Meilert et al., 2003).

Application in Medicinal Chemistry

Further research has been conducted on the synthesis and antibacterial activity of novel derivatives containing the cyclobutyl structure. This demonstrates the potential pharmaceutical applications of cyclobutyl derivatives, highlighting their significance in the development of new therapeutic agents (Reddy, A. B. Reddy, G. R. Reddy, & P. R. Reddy, 2011).

Mechanism of Action

Target of Action

The primary targets of cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as 8-cyclobutanecarbonyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane, are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 (IC 50 = 4 nM) and TYK2 (IC 50 = 5 nM) as measured in in vitro kinase assays with ATP concentrations at individual Km .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling (IC 50 = 0.6 µM) with greater than 100-fold selectivity against JAK2-mediated cytokine (e.g., TPO) signaling in human whole blood-based assays . This indicates that it affects the IL-6 signaling pathway, which plays a crucial role in the immune response.

Pharmacokinetics

The compound is orally bioavailable , indicating that it can be absorbed through the digestive system and reach systemic circulation.

Result of Action

Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .

Future Directions

The compound has been advanced as the first pseudokinase-directed therapeutic in clinical development as an oral treatment for autoimmune diseases . It provides an opportunity to treat autoimmune diseases delivering a potentially differentiated clinical profile compared to currently approved JAK inhibitors .

Properties

IUPAC Name |

cyclobutyl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NOS/c1-16-12-7-10-5-6-11(8-12)14(10)13(15)9-3-2-4-9/h9-12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPMMMLFFPHQKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC2CCC(C1)N2C(=O)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)

![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)

![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2371882.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B2371887.png)

![diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2371889.png)

![2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2371890.png)